1-Carbamoyl-1-methylurea
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Description
1-Carbamoyl-1-methylurea is a chemical compound with the molecular formula C3H7N3O2 and a molecular weight of 117.11 . It is used for research purposes .
Synthesis Analysis
A method for the synthesis of N-substituted ureas, which could potentially include this compound, involves the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . This method has been found to be suitable for gram-scale synthesis of molecules having commercial applications .Molecular Structure Analysis
The molecular structure of this compound consists of 3 carbon atoms, 7 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis
The synthesis of N-substituted ureas, including this compound, involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by the reaction of the corresponding amine with phosgene .Mechanism of Action
While the specific mechanism of action for 1-Carbamoyl-1-methylurea is not mentioned in the search results, Carbamoyl phosphate synthetase 1 (CPS1) transfers an ammonia molecule to a molecule of bicarbonate that has been phosphorylated by a molecule of ATP . The resulting carbamate is then phosphorylated with another molecule of ATP, and the resulting molecule of carbamoyl phosphate leaves the enzyme .
Future Directions
While specific future directions for 1-Carbamoyl-1-methylurea are not mentioned in the search results, one paper discusses the potential of β-carboline alkaloids, which could include this compound, as models for the discovery of pharmaceutically important entities . The paper mentions that these compounds have demonstrated significant in vitro antifungal activity .
properties
IUPAC Name |
1-carbamoyl-1-methylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3O2/c1-6(2(4)7)3(5)8/h1H3,(H2,4,7)(H2,5,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUIPMFAUUCTCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)N)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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